4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde
Description
4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde is a triazole-based heterocyclic compound characterized by a 1,2,4-triazole core substituted with a 3-methoxyphenyl group at position 4 and a carbaldehyde group at position 2. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry for developing bioactive molecules, particularly in antiviral, antimicrobial, and anticonvulsant research .
The synthesis of this compound typically involves condensation reactions between substituted hydrazines and aldehydes or ketones, followed by cyclization under acidic or basic conditions. For example, microwave-assisted methods (as seen in related triazole derivatives) improve reaction efficiency and yield .
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C10H9N3O2/c1-15-9-4-2-3-8(5-9)13-7-11-12-10(13)6-14/h2-7H,1H3 |
InChI Key |
ARGMCJDCBWMDPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=NN=C2C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Acylation and Cyclization of Thiosemicarbazides
One established method involves the acylation of thiosemicarbazide with 3-methoxybenzoyl chloride, followed by cyclization to yield the 1,2,4-triazole ring system.
- Step 1: Acylation
- Thiosemicarbazide is reacted with 3-methoxybenzoyl chloride under controlled conditions to form the corresponding acylthiosemicarbazide intermediate.
- Step 2: Cyclization
- The acylthiosemicarbazide undergoes cyclization, often facilitated by heating or the use of cyclizing agents, to form 3-(3-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione derivatives.
- Step 3: Functionalization
- Further transformations such as oxidation or substitution are carried out to convert the thione to the aldehyde functional group, yielding 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde.
This approach was detailed in studies focusing on 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives, which are closely related precursors.
Preparation via Potassium 3-(Methoxybenzoyl) Dithiocarbazates
Another method involves the preparation of potassium 3-(methoxybenzoyl) dithiocarbazates as key intermediates:
- Step 1: Formation of Potassium Dithiocarbazate
- Reaction of potassium hydroxide with 3-methoxybenzoyl hydrazide and carbon disulfide in ethanol produces potassium 3-(methoxybenzoyl) dithiocarbazate salts in high yields (nearly quantitative).
- Step 2: Cyclization to 1,2,4-Triazoles
- These salts undergo ring closure in alkaline medium to form 1,2,4-triazole derivatives.
- Step 3: Further Functionalization
- Subsequent reactions introduce the aldehyde group at the 3-position of the triazole ring.
This method is advantageous due to high yields and relatively mild reaction conditions.
Hydrazine Hydrate Mediated Cyclization
A related synthetic pathway involves hydrazine hydrate to promote ring closure:
- Potassium 3-(methoxybenzoyl) hydrazine-1-carbodithioate is treated with hydrazine hydrate under reflux conditions.
- The reaction mixture is neutralized with acetic acid to precipitate the 4-amino-5-(methoxyphenyl)-1,2,4-triazole-3-thiol.
- This intermediate can be further oxidized or modified to introduce the carbaldehyde group at the 3-position.
This approach has been successfully applied for the synthesis of various 1,2,4-triazole derivatives with heteroaryl substituents.
Use of Phosphoryl Trichloride for Cyclocondensation
In some protocols, phosphoryl trichloride (POCl3) is used to facilitate cyclocondensation reactions:
- 4-Amino-1,2,4-triazole-3-thiol derivatives react with aromatic carboxylic acids in the presence of POCl3.
- This leads to the formation of condensed triazolo-thiadiazole systems, which can be tailored to include the 3-methoxyphenyl substituent.
- Subsequent selective oxidation or formylation yields the target aldehyde compound.
This method is noted for its efficiency in forming fused heterocyclic systems with potential biological activity.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Acylation of Thiosemicarbazide | 3-Methoxybenzoyl chloride, heat | 70-90 | Straightforward, well-established | Requires careful control of acylation |
| Potassium Dithiocarbazate Route | KOH, carbon disulfide, ethanol, alkaline cyclization | 85-95 | High yield, mild conditions | Multi-step, intermediate isolation |
| Hydrazine Hydrate Cyclization | Hydrazine hydrate, reflux, neutralization | 50-85 | Efficient ring closure | Moderate yields, requires purification |
| Phosphoryl Trichloride Cyclocondensation | POCl3, aromatic acids, heat | 60-80 | Forms fused heterocycles | Harsh reagents, sensitive conditions |
Research Findings and Notes
- The ring closure of arylthiosemicarbazides in alkaline medium is a reliable method for synthesizing 1,2,4-triazoles with yields ranging from 62% to 95% depending on substituents and conditions.
- Methoxy substitution on the phenyl ring (at the 3-position) influences both the reactivity during cyclization and the biological activity of the final compound.
- Characterization of intermediates and final products is typically performed by elemental analysis, ^1H NMR, LC-MS, and melting point determination to confirm structure and purity.
- The choice of solvent (ethanol, butan-1-ol), base (potassium hydroxide), and reaction temperature critically affects yield and purity.
- Recent molecular docking studies suggest that derivatives containing the 1,2,4-triazole core and methoxyphenyl substituents exhibit promising interactions with biological targets such as cyclooxygenase enzymes and kinases, supporting the relevance of these synthetic methods for drug discovery.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carboxylic acid.
Reduction: 4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer, antimicrobial, and antifungal activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to its biological effects. Additionally, the presence of the aldehyde group can facilitate covalent bonding with nucleophilic residues in proteins .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 3-methoxyphenyl group in the target compound enhances electron density, favoring interactions with biological targets like enzymes . In contrast, trifluoromethyl groups (e.g., in ) increase lipophilicity and metabolic stability .
- Sulfur-Containing Analogues : Thiol or thioether derivatives (e.g., compounds in ) exhibit improved binding to metal ions in enzyme active sites, enhancing inhibitory activity .
Key Findings :
- Anticonvulsant Activity : Alkyloxy-substituted triazoles (e.g., compound in ) show high protective indices (PI > 11) due to balanced lipophilicity and CNS penetration .
- Antiviral Potential: Carbaldehyde derivatives (like the target compound) are key intermediates in synthesizing pyrano[2,3-c]pyrazole-based coronavirus inhibitors .
- Antioxidant Efficacy : Aryl-substituted triazoles with pyridyl groups exhibit enhanced radical scavenging, attributed to delocalized electron systems .
Physicochemical Properties
Structural Impact :
Biological Activity
The compound 4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, with a focus on its antimicrobial and anticancer activities.
Synthesis of 4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde
The synthesis typically involves the reaction of 3-methoxybenzaldehyde with hydrazine derivatives followed by cyclization to form the triazole ring. The process can be optimized through various methods including microwave-assisted synthesis and solvent-free conditions to enhance yield and purity.
Antimicrobial Activity
- Mechanism of Action : Triazole derivatives like 4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde exhibit antimicrobial properties primarily through inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This leads to increased membrane permeability and ultimately cell death.
-
In Vitro Studies : Various studies have tested the compound against a range of bacterial and fungal strains. For instance:
- Bacterial Strains : Significant activity was observed against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial effects .
- Fungal Strains : The compound also demonstrated antifungal activity against species like Candida albicans, showcasing its broad-spectrum efficacy.
Anticancer Activity
- Cell Lines Tested : The cytotoxicity of 4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde has been evaluated using various cancer cell lines including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).
- Results :
- Mechanistic Insights : The triazole moiety facilitates interactions with cellular targets involved in cancer cell proliferation and survival. Molecular docking studies suggest that the compound can bind effectively to key enzymes involved in tumor growth .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various triazole derivatives including 4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde. The results indicated that this compound exhibited MIC values comparable to standard antibiotics, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains .
Study 2: Anticancer Potential
In another investigation focusing on its anticancer properties, the compound was found to induce apoptosis in melanoma cells through the activation of caspase pathways. This study emphasizes the need for further exploration into its use as an adjunct therapy in cancer treatment .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C10H10N4O2 |
| Antimicrobial Activity (MIC) | 0.5 - 8 μg/mL |
| Anticancer IC50 (Melanoma) | 5 μM |
| Anticancer IC50 (Pancreatic) | >20 μM |
Q & A
Q. What are the standard synthetic routes for 4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde?
The compound can be synthesized via condensation reactions between 4-amino-triazole derivatives and substituted benzaldehydes. A typical method involves refluxing 4-amino-3,5-disubstituted-1,2,4-triazole with 3-methoxybenzaldehyde in absolute ethanol, catalyzed by glacial acetic acid. After refluxing for 4–6 hours, the product is isolated by solvent evaporation and recrystallized using ethanol or acetonitrile .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm the presence of the methoxyphenyl group (δ ~3.8 ppm for methoxy protons) and aldehyde proton (δ ~10 ppm) .
- IR Spectroscopy : To identify the aldehyde carbonyl stretch (~1700 cm⁻¹) and triazole ring vibrations (~1500–1600 cm⁻¹) .
- Elemental Analysis : To verify purity and stoichiometry .
Q. How is the compound’s preliminary biological activity screened?
Initial screening involves in vitro assays:
- Antimicrobial Activity : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via agar diffusion or microdilution methods .
- Antioxidant Activity : Evaluated using DPPH radical scavenging assays, comparing results to standards like BHT/BHA .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in triazole derivatives?
Single-crystal X-ray diffraction (performed using SHELXL) provides precise bond lengths, angles, and conformation data. For example, the methoxyphenyl group’s orientation and triazole ring planarity can be confirmed, while hydrogen bonding (e.g., N–H⋯O interactions) clarifies supramolecular packing .
Q. What computational methods predict the compound’s biological activity?
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., SARS-CoV-2 helicase). The aldehyde group may form hydrogen bonds with catalytic residues, while the triazole ring engages in π-π stacking .
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and electrostatic potential maps to identify nucleophilic/electrophilic sites .
Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?
Q. How to address contradictions in reported biological activity data?
Conflicting results (e.g., varying IC50 values) may arise from assay conditions or substituent effects. Mitigate this by:
- Standardized Protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls.
- Meta-Analysis : Compare datasets across studies to identify trends (e.g., methoxy substitution correlates with antifungal potency) .
Methodological Tables
Table 1: Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Absolute ethanol | |
| Catalyst | Glacial acetic acid (5 drops) | |
| Reaction Time | 4–6 hours | |
| Yield | 60–75% |
Table 2: Computational Tools for Activity Prediction
| Method | Application | Software |
|---|---|---|
| Molecular Docking | Protein-ligand interaction | AutoDock Vina |
| DFT | Electronic properties | Gaussian 09 |
Critical Analysis of Evidence
- Crystallography : SHELX remains the gold standard for small-molecule refinement, but its limitations (e.g., handling twinned data) require complementary tools like OLEX2 .
- Biological Data : While reports antimicrobial activity, discrepancies with similar compounds (e.g., lack of antiviral effects in ) highlight the need for target-specific assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
